molecular formula C8H8BrF B044997 1-Bromo-2-ethyl-4-fluorobenzene CAS No. 1781676-21-8

1-Bromo-2-ethyl-4-fluorobenzene

Cat. No. B044997
CAS RN: 1781676-21-8
M. Wt: 203.05 g/mol
InChI Key: CJFDAIJZICZYEB-UHFFFAOYSA-N
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Description

1-Bromo-2-ethyl-4-fluorobenzene is a derivative of benzene, with a bromine atom and a fluorine atom attached to the benzene ring . It is a colorless liquid of low acute toxicity . It has uses as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis .


Molecular Structure Analysis

The molecular formula of 1-Bromo-2-ethyl-4-fluorobenzene is C8H8BrF . The InChI code is 1S/C8H8BrF/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 . The molecular weight is 203.05 g/mol .


Physical And Chemical Properties Analysis

1-Bromo-2-ethyl-4-fluorobenzene has a molecular weight of 203.05 g/mol . Other physical and chemical properties such as boiling point, melting point, density, and solubility are not explicitly mentioned in the search results.

Scientific Research Applications

Pharmaceutical Synthesis

1-Bromo-2-ethyl-4-fluorobenzene: is a valuable intermediate in the synthesis of pharmaceutical compounds. Its molecular structure allows for the introduction of diverse functional groups, making it an ideal precursor for the synthesis of biologically active compounds . It is particularly useful in the creation of antiviral agents, anti-inflammatory drugs, and anticancer medications due to its ability to improve metabolic stability and enhance binding affinity to target proteins .

Agrochemical Production

In the agrochemical industry, this compound serves as a starting material for the synthesis of herbicides, fungicides, and insecticides . The bromine and fluorine atoms present in the molecule contribute to the chemical reactivity necessary for developing effective agrochemical agents.

Materials Science

1-Bromo-2-ethyl-4-fluorobenzene: finds applications in materials science for the preparation of functional materials, such as liquid crystals, polymers, and dyes . Its incorporation into polymer chains can enhance material properties like thermal stability, chemical resistance, and mechanical strength .

Organic Synthesis

This compound is used extensively as a building block in organic synthesis. It undergoes various reactions, such as nucleophilic substitution and cross-coupling reactions, which are fundamental in the production of complex organic molecules .

Chemical Research

In chemical research, 1-Bromo-2-ethyl-4-fluorobenzene is often used to study reaction mechanisms and develop new synthetic pathways. Its unique reactivity profile makes it a subject of interest in understanding electrophilic aromatic substitution and radical bromination processes .

Industrial Processes

The compound plays a crucial role in industrial processes, especially in the synthesis of high-value chemicals. Its ability to participate in various chemical reactions makes it a versatile intermediate in the chemical manufacturing sector .

Safety and Hazards

While specific safety data for 1-Bromo-2-ethyl-4-fluorobenzene is not available, similar compounds like 1-Bromo-4-fluorobenzene are known to be flammable liquids and can cause skin irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to use personal protective equipment .

Mechanism of Action

Target of Action

The primary target of 1-Bromo-2-ethyl-4-fluorobenzene is the carbon atoms in organic compounds during the formation of carbon-carbon bonds . This compound is commonly used in the Suzuki-Miyaura coupling reaction , a type of cross-coupling reaction, to form carbon-carbon bonds .

Mode of Action

1-Bromo-2-ethyl-4-fluorobenzene interacts with its targets through a process known as transmetalation . In this process, the bromine atom in the compound is replaced by another group, typically a carbon-containing group . This reaction is facilitated by a metal catalyst, such as palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which 1-Bromo-2-ethyl-4-fluorobenzene is often involved, is a key biochemical pathway. This reaction is used to create biaryl compounds, which are common structures in many pharmaceuticals and organic materials . The reaction involves the coupling of an organoboron compound with a halide or pseudohalide using a palladium catalyst .

Result of Action

The result of 1-Bromo-2-ethyl-4-fluorobenzene’s action is the formation of new carbon-carbon bonds. This can lead to the synthesis of complex organic compounds, including pharmaceuticals and polymers . The specific molecular and cellular effects would depend on the particular compounds being synthesized.

Action Environment

The action of 1-Bromo-2-ethyl-4-fluorobenzene can be influenced by various environmental factors. For instance, the presence of a suitable catalyst is crucial for its role in the Suzuki-Miyaura coupling reaction . Additionally, the reaction conditions, such as temperature and solvent, can also impact the reaction’s efficiency and the stability of 1-Bromo-2-ethyl-4-fluorobenzene .

properties

IUPAC Name

1-bromo-2-ethyl-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-2-6-5-7(10)3-4-8(6)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFDAIJZICZYEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-ethyl-4-fluorobenzene

CAS RN

1781676-21-8
Record name 1-bromo-2-ethyl-4-fluorobenzene
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